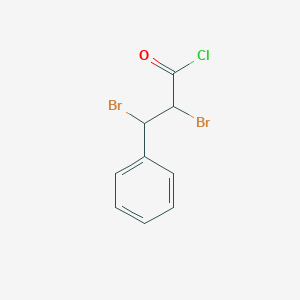![molecular formula C8Cl8 B15075353 Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro- CAS No. 34973-72-3](/img/structure/B15075353.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,7,7,8,8-octachlorobicyclo[420]octa-1,3,5-triene is a chlorinated derivative of bicyclo[420]octa-1,3,5-triene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene may involve a continuous flow reactor system to ensure consistent quality and yield. The use of advanced chlorination techniques, such as photochlorination or catalytic chlorination, can enhance the efficiency and selectivity of the process.
化学反应分析
Types of Reactions
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Chlorinated carboxylic acids, chlorinated ketones.
Reduction: Partially dechlorinated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Substitution: Hydroxylated or aminated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
科学研究应用
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1,3,5-triene: A fluorinated analog with similar structural properties but different reactivity and applications.
2,3,4,5,7,7,8,8-octabromobicyclo[4.2.0]octa-1,3,5-triene:
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene: A related chlorinated compound with a different ring structure and reactivity.
Uniqueness
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly useful in applications requiring high stability and reactivity.
属性
CAS 编号 |
34973-72-3 |
|---|---|
分子式 |
C8Cl8 |
分子量 |
379.7 g/mol |
IUPAC 名称 |
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8Cl8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14 |
InChI 键 |
JATPHMVVYDEPKY-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C2(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
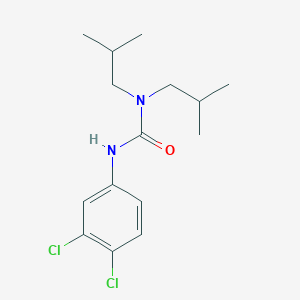

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
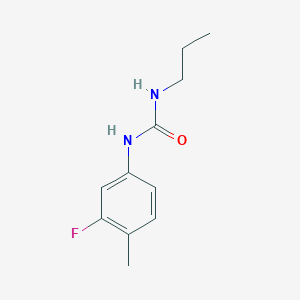
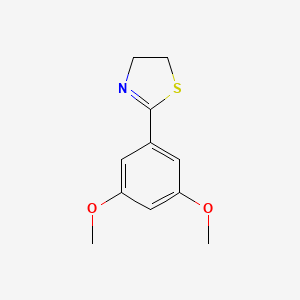
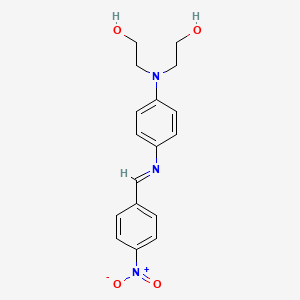
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
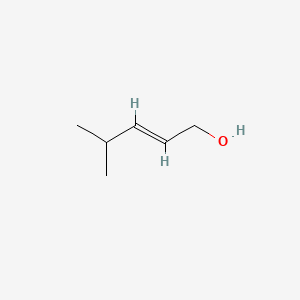
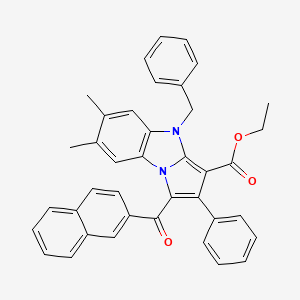

![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)

